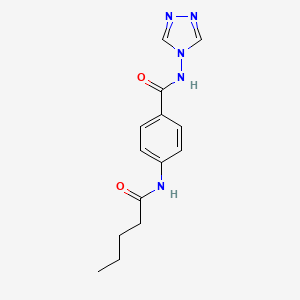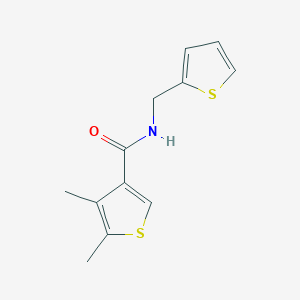
4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide
説明
4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide, also known as PTBA, is a chemical compound that is widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields of research.
科学的研究の応用
4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy homeostasis. 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has been used in the development of new drugs for the treatment of metabolic disorders such as diabetes and obesity.
作用機序
The mechanism of action of 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide involves the inhibition of AMPK activity. AMPK is a key regulator of cellular energy homeostasis, and its activity is regulated by various factors such as AMP, ATP, and glucose levels. 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide inhibits AMPK activity by binding to the alpha subunit of the enzyme, which prevents its activation by phosphorylation.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide is also stable and can be stored for long periods without losing its activity. However, 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has limited selectivity for AMPK, which can lead to off-target effects.
将来の方向性
4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has several potential applications in various fields of research. One future direction is the development of more selective and potent inhibitors of AMPK. Another direction is the development of 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide derivatives with improved solubility and bioavailability. 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide can also be used in combination with other drugs to enhance their efficacy in the treatment of various diseases. Additionally, 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide can be used in the development of new diagnostic tools for the detection of AMPK activity in cells and tissues.
Conclusion:
In conclusion, 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide is a chemical compound that has gained attention due to its unique properties and potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(pentanoylamino)-N-4H-1,2,4-triazol-4-ylbenzamide has the potential to be used in the development of new drugs for the treatment of various diseases and in the development of new diagnostic tools for the detection of AMPK activity in cells and tissues.
特性
IUPAC Name |
4-(pentanoylamino)-N-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-3-4-13(20)17-12-7-5-11(6-8-12)14(21)18-19-9-15-16-10-19/h5-10H,2-4H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMHZPJKCRYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B4794769.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)
![2-chloro-N-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4794782.png)


![6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4794805.png)
![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794810.png)
![5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4794825.png)

![2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4794845.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4794861.png)
![4-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4794863.png)